molecular formula C16H13NO4S B3057692 2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide CAS No. 84015-73-6

2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide

Cat. No.: B3057692
CAS No.: 84015-73-6
M. Wt: 315.3 g/mol
InChI Key: WLGFTCVHCMFQGA-UHFFFAOYSA-N
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Description

2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide (CAS 84015-73-6) is a synthetic compound belonging to the class of chromene-sulfonamide hybrids, which are of significant interest in medicinal chemistry research due to their multifaceted biological potential. This compound features the classic 2-oxo-2H-chromene (coumarin) core structure linked to an o-tolyl substituent via a sulfonamide group, a pharmacophore known for its ability to engage in critical hydrogen bonding within enzyme active sites . Recent scientific investigations into structurally similar 6-sulfonamide-chromene derivatives have highlighted their promise as antidiabetic agents. These analogs have demonstrated potent inhibitory activity against key metabolic enzymes, including α-amylase and α-glucosidase, which are crucial targets for managing postprandial blood glucose levels . Furthermore, some derivatives have been shown to act as peroxisome proliferator-activated receptor-gamma (PPAR-γ) activators, a mechanism associated with improved insulin sensitivity and glucose metabolism, comparable to the action of the drug Pioglitazone . The coumarin and sulfonamide moieties both possess a wide range of reported biological activities. Coumarins are extensively researched for their antibacterial properties, with studies indicating that substituents at specific positions on the core structure are critical for this activity . The integration of the sulfonamide group further expands the research scope, as this pharmacophore is a key component in various FDA-approved drugs and investigated compounds for its antibacterial and dihydropteroate synthase inhibitory properties . Researchers can utilize this compound as a key intermediate or building block in the synthesis of novel hybrid molecules, or as a reference standard in bio-screening assays to explore its mechanisms of action and structure-activity relationships (SAR) for multiple therapeutic areas. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methylphenyl)-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-11-4-2-3-5-14(11)17-22(19,20)13-7-8-15-12(10-13)6-9-16(18)21-15/h2-10,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGFTCVHCMFQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424219
Record name F3179-0581
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199526
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

84015-73-6
Record name F3179-0581
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide typically involves the reaction of o-toluidine with 6-sulfonyl chloride coumarin in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.

    Medicine: Research has indicated its potential as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth. The exact molecular pathways involved depend on the specific enzyme targets and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The structural diversity of 2-oxo-2H-chromene-6-sulfonamide derivatives arises primarily from modifications to the sulfonamide substituent. Below is a comparative analysis of key analogs:

Compound Name Substituent on Sulfonamide Molecular Weight (g/mol) Yield (%) Key Properties/Activities Reference
2-Oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide o-Tolyl (ortho-methylphenyl) Calculated: 329.34 N/A Potential BRD4/DPP-IV inhibition
N-(2-oxo-2H-chromen-6-yl)cyclohexanesulphonamide Cyclohexyl 308.10 92.3 High yield, BRD4 inhibition candidate
N-(2-oxo-2H-chromen-6-yl)cyclopentanesulphonamide Cyclopentyl 294.08 85.9 Moderate yield
4-Chloro-N-(2-oxo-2H-chromen-6-yl)benzenesulphonamide 4-Chlorophenyl 336.01 86.2 Enhanced electrophilicity
3-Chloro-2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide (6s) o-Tolyl + Cl at position 3 363.79 N/A Improved DPP-IV binding affinity
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-6-sulfonamide (4a) 4-Sulfamoylphenyl 364.36 N/A Antiproliferative activity
2-Oxo-N-(2-(2-oxo-2H-chromen-3-yl)thiazol-4-yl)-2H-chromene-6-sulfonamide (4f) Thiazolyl 439.44 N/A Anti-inflammatory (NO inhibition)
2-Oxo-N-(propan-2-yl)-2H-chromene-6-sulfonamide Isopropyl 265.29 N/A Simplified aliphatic substituent

Notes:

  • Steric Effects : Bulky substituents like cyclohexyl or o-tolyl reduce molecular flexibility but may improve target selectivity .
  • Bioactivity : Thiazole-containing derivatives (e.g., 4f) exhibit anti-inflammatory effects, while aryl-sulfonamides (e.g., 4a) show antiproliferative activity .
Anticancer and Antiproliferative Effects
  • Compound 11d : A triazolylmethyl derivative exhibits antiproliferative activity against cancer cells (IC₅₀ = 1.2–3.8 µM) via apoptosis induction .
  • Compound 6s: The chloro-substituted analog shows enhanced DPP-IV inhibition (IC₅₀ = 0.8 µM) compared to non-halogenated derivatives, suggesting halogen bonding plays a role .
Anti-inflammatory Activity
  • Compound 4f: Inhibits nitric oxide (NO) production in macrophages (IC₅₀ = 5.6 µM), attributed to the thiazole moiety’s ability to modulate inflammatory pathways .
Enzyme Inhibition
  • α-Amylase/α-Glucosidase: 3-Imino-substituted derivatives demonstrate potent inhibition (IC₅₀ = 0.4–1.1 µM), highlighting the importance of imino groups in antidiabetic activity .

Biological Activity

2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide is a compound belonging to the coumarin class, known for its diverse biological activities, including potential therapeutic applications in cancer treatment and enzyme inhibition. This article provides an overview of the biological activity of this compound, including its mechanisms of action, target enzymes, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H15N1O4SC_{16}H_{15}N_{1}O_{4}S with a sulfonamide functional group that enhances its biological activity. Its structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Target Enzymes:
The primary target of this compound is pancreatic lipase (PL). The compound acts as a competitive inhibitor of this enzyme, leading to decreased lipid digestion and absorption in the intestines. This inhibition can contribute to weight loss and has implications for obesity treatment.

Biochemical Pathways:
By inhibiting pancreatic lipase, the compound affects lipid metabolism and energy homeostasis. The reduced breakdown of dietary fats results in lower caloric intake, which can be beneficial in managing obesity-related conditions.

Anticancer Potential

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

  • HT-29 colon cancer cells : The compound demonstrated an IC₅₀ value of 7.98 ± 0.05 μM.
  • K562 leukemia cells : It exhibited an IC₅₀ value of 9.44 ± 0.02 μM .

These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Pancreatic Lipase : As mentioned, it acts as a competitive inhibitor.
  • Dipeptidyl Peptidase IV (DPP-IV) : Recent studies have shown that derivatives of coumarin-based sulfonamides exhibit significant DPP-IV binding ability, with some compounds demonstrating IC₅₀ values below 11 µM .

Study on Tumor Associated Carbonic Anhydrases

A study focused on derivatives similar to this compound found that these compounds selectively inhibited tumor-associated carbonic anhydrases (CAs) IX and XII at low micromolar concentrations (Ki = 0.53 µM and 0.47 µM respectively). This selectivity suggests potential applications in treating hypoxic tumors .

Antimicrobial Activity

In addition to anticancer effects, some derivatives have shown significant antimicrobial activity against various pathogens. For instance, one derivative exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against tested bacteria, indicating strong antibacterial properties .

Data Table: Summary of Biological Activities

Activity Type Target/Effect IC₅₀/Other Metrics
AnticancerHT-29 Colon Cancer7.98 ± 0.05 μM
K562 Leukemia9.44 ± 0.02 μM
Enzyme InhibitionPancreatic LipaseCompetitive Inhibitor
DPP-IV<11 µM
AntimicrobialVarious PathogensMIC: 0.22 - 0.25 μg/mL
Carbonic AnhydrasesCA IX and CA XIIKi = 0.53 µM; Ki = 0.47 µM

Q & A

Q. What synthetic routes are commonly employed to prepare 2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide?

The compound is synthesized via a nucleophilic substitution reaction between coumarin-6-sulfonyl chloride and o-toluidine. A typical procedure involves refluxing the sulfonyl chloride with the amine in absolute ethanol for 12 hours, followed by recrystallization to isolate the product . Modifications to reaction conditions (e.g., solvent choice, temperature) can optimize yields, as demonstrated in analogous syntheses of coumarin sulfonamides .

Q. How is the purity and structural identity of this compound validated experimentally?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) elucidates structural features. Melting point determination and thin-layer chromatography (TLC) are used for purity assessment. For example, HRMS data with a mass error <0.0004 Da ensures accuracy, as seen in related sulfonamide derivatives .

Q. What analytical techniques are critical for determining its crystal structure?

Single-crystal X-ray diffraction (SXRD) is the gold standard, employing software like SHELXL for refinement . Visualization tools like Mercury aid in interpreting packing motifs and hydrogen-bonding networks. A study on a similar coumarin derivative achieved an R factor of 0.049, highlighting precision in bond-length and angle measurements .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol is preferred due to its polarity and ability to dissolve the compound at elevated temperatures while promoting crystal formation upon cooling. Silica gel column chromatography with gradients of ethyl acetate/hexane is also effective for purification .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the solid-state properties of this compound?

Graph set analysis (e.g., Etter’s rules) reveals directional hydrogen bonds between sulfonamide groups and adjacent molecules, stabilizing crystal lattices. Such interactions impact melting points, solubility, and mechanical stability, as observed in structurally related coumarins .

Q. What computational strategies predict its potential as a therapeutic agent?

Molecular docking (e.g., against DPP-IV or kinase targets) and quantitative structure-activity relationship (QSAR) models guide drug design. Studies on analogous coumarin sulfonamides used Lipinski’s Rule of Five and ADME profiling to prioritize candidates for synthesis, followed by in vitro enzyme inhibition assays .

Q. How can structural modifications enhance inhibitory potency against specific enzymes?

Structure-activity relationship (SAR) studies suggest that electron-withdrawing substituents (e.g., chloro groups) on the coumarin core improve binding to enzyme active sites. For instance, derivatives with aryl carbamoyl moieties showed IC₅₀ values <15 µM against DPP-IV, comparable to sitagliptin .

Q. What in vitro assays evaluate its anti-proliferative activity?

MTT assays measure cytotoxicity, while flow cytometry and Western blotting assess apoptosis markers (e.g., caspase-3 activation). Related compounds induced cell cycle arrest in G1/S phase, with IC₅₀ values in the low micromolar range against cancer cell lines .

Q. How does electronic structure dictate reactivity in further functionalization?

Density functional theory (DFT) calculations map electron density distributions, identifying reactive sites. The sulfonamide group withdraws electron density from the coumarin ring, activating it for electrophilic substitutions (e.g., halogenation) at positions 3 or 8 .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

Sulfonyl chloride instability and by-product formation require strict temperature control and anhydrous conditions. Industrial-scale reactors with continuous monitoring (e.g., of pH and pressure) improve reproducibility, as outlined in sulfonamide production methodologies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide
Reactant of Route 2
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2-oxo-N-(o-tolyl)-2H-chromene-6-sulfonamide

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